molecular formula C75H102N12O24S B608436 Labetuzumab govitecan CAS No. 1469876-18-3

Labetuzumab govitecan

Katalognummer B608436
CAS-Nummer: 1469876-18-3
Molekulargewicht: 1587.76
InChI-Schlüssel: CBNAAKBWBABMBY-LQCKLLCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Labetuzumab govitecan is an anti-CEACAM5/SN-38 antibody-drug conjugate for treatment of refractory or relapsing metastatic colorectal cancer.

Wissenschaftliche Forschungsanwendungen

Enhanced Tumor Delivery and Treatment of Metastatic Colorectal Cancer

Labetuzumab govitecan, an antibody-drug conjugate targeting CEACAM5, demonstrated potential in treating metastatic colorectal cancer. Patients with relapsed or refractory metastatic colorectal cancer showed tumor and plasma carcinoembryonic antigen reduction, indicating the drug's effectiveness in this context. It also exhibited a manageable safety profile, underscoring its therapeutic value in heavily pretreated patients (Dotan et al., 2017). Another study echoed these findings, highlighting the safety and efficacy of this compound in metastatic colorectal cancer patients previously treated with irinotecan-containing therapy (Das, 2017).

Targeting and Accumulation in Tumor Cells

Research on this compound showed its ability to enhance the delivery of SN-38 to human colonic tumor xenografts. This targeted delivery resulted in higher levels of SN-38 in tumors and lower levels in normal tissues, aligning with clinical data indicating efficacy and improved safety (Sharkey et al., 2017).

Novel Class of Cytotoxins in Antibody-Drug Conjugates

This compound represents a new class of cytotoxins used in antibody-drug conjugates (ADCs). It features the cytotoxic substance 7-ethyl-10-hydroxycamptothecin (SN-38) linked to a monoclonal antibody, demonstrating the evolving landscape of ADCs in targeted cancer therapy (Dong et al., 2019).

Potential in Diverse Epithelial Cancers

Sacituzumab govitecan, a related compound with similar mechanisms, has been studied for its efficacy in a range of advanced epithelial cancers. Its encouraging performance in phase 1 trials highlights the potential applicability of these conjugates beyond colorectal cancer to other solid tumors (Ocean et al., 2017).

Applications in Neuroendocrine Prostate Cancer

A study on neuroendocrine prostate cancer (NEPC) revealed the promising therapeutic potential of this compound in this aggressive cancer subtype. Its ability to target CEACAM5-positive prostate cancer cells and induce DNA damage points to its efficacy in chemotherapy-resistant NEPC (Delucia et al., 2020).

Exploration in Small Cell Lung Cancer

This compound was evaluated in metastatic small cell lung cancer (mSCLC) patients, showing tumor shrinkage and a manageable toxicity profile. This supports further investigation of this compound in mSCLC, particularly in patients who are chemosensitive or chemoresistant to first-line chemotherapy (Gray et al., 2017).

Eigenschaften

CAS-Nummer

1469876-18-3

Molekularformel

C75H102N12O24S

Molekulargewicht

1587.76

IUPAC-Name

(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1

InChI-Schlüssel

CBNAAKBWBABMBY-LQCKLLCCSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)CC(C8=O)SCC(C(=O)O)N)C2=NC9=C1C=C(C=C9)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Labetuzumab govitecan;  hMN14-SN38;  IMMU 130;  IMMU-130;  IMMU130;  Labetuzumab-SN38; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Labetuzumab govitecan
Reactant of Route 2
Labetuzumab govitecan
Reactant of Route 3
Labetuzumab govitecan
Reactant of Route 4
Labetuzumab govitecan
Reactant of Route 5
Labetuzumab govitecan
Reactant of Route 6
Labetuzumab govitecan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.